molecular formula C11H13NO3 B159699 N-(2-Methoxyphenyl)-3-oxobutanamide CAS No. 92-15-9

N-(2-Methoxyphenyl)-3-oxobutanamide

Cat. No.: B159699
CAS No.: 92-15-9
M. Wt: 207.23 g/mol
InChI Key: KYYRTDXOHQYZPO-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-oxobutanamide: is an organic compound with a molecular formula of C11H13NO3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an oxobutanamide moiety

Scientific Research Applications

Chemistry: N-(2-Methoxyphenyl)-3-oxobutanamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer effects, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be investigated for its efficacy in treating various diseases, including infections and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers.

Safety and Hazards

The safety and hazards associated with N-(2-Methoxyphenyl)-3-oxobutanamide are not documented . As with any chemical compound, appropriate safety measures should be taken when handling and storing the compound to minimize risk.

Future Directions

The future directions for research on N-(2-Methoxyphenyl)-3-oxobutanamide are not clear due to the lack of available information . Further studies could focus on the synthesis, characterization, and potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with ethyl acetoacetate under acidic conditions. The reaction typically proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Comparison with Similar Compounds

    N-(2-Methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of an oxobutanamide moiety.

    N-(2-Methoxyphenyl)thiourea: Contains a thiourea group instead of an oxobutanamide group.

    2-Methoxyphenylacetic acid: Features a carboxylic acid group instead of an amide group.

Uniqueness: N-(2-Methoxyphenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYRTDXOHQYZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9026558
Record name N-(2-Methoxyphenyl)-3-oxobutanamide
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Butanamide, N-(2-methoxyphenyl)-3-oxo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

92-15-9
Record name o-Acetoacetanisidide
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Record name Acetoacet-o-anisidide
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Record name O-ACETOACETANISIDIDE
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Record name Butanamide, N-(2-methoxyphenyl)-3-oxo-
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Record name N-(2-Methoxyphenyl)-3-oxobutanamide
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Record name 2'-methoxyacetoacetanilide
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Record name 2'-METHOXYACETOACETANILIDE
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Synthesis routes and methods

Procedure details

2.4 kg/h (19.5 mol/h) of 2-methoxyaniline, 1.98 kg/h (23.1 mol/h) of diketene (purity 98%) and 6.9 kg/h of aqueous 30% strength ethanol are reacted separately but simultaneously as described in Example 1. The product stream of about 0.3 l, produced under reflux at about 85° C. and kept to a constant volume by pumping out, is cooled down to about 15° C., and the reaction product is crystallized out and separated from the 5.8 kg/h of mother liquor by filtration. The light-colored solids are washed with 5.8 kg/h of aqueous 30% strength ethanol and dried, leaving 3.8 kg/h (18.3 mol/h) of 2'-methoxyacetoacetanilide, corresponding to 94% of yield based on amine. The purity of the product is better than 99.5%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to Pigment Yellow 74 when exposed to sunlight, and why is this relevant for tattoos?

A1: Research indicates that Pigment Yellow 74 (PY74) is not photostable and undergoes photodecomposition when exposed to simulated sunlight. [, ] This is particularly relevant for tattoos because PY74 is a common constituent in yellow tattoo inks. When exposed to sunlight, tattoos containing PY74 could potentially degrade into various products, including N-(2-Methoxyphenyl)-3-oxobutanamide, within the skin. [, ] While the toxicological properties of PY74 and its photodecomposition products are still under investigation, their formation raises concerns about potential long-term health effects.

Q2: What were the key findings regarding the photodecomposition of PY74 in the laboratory setting?

A2: In a controlled laboratory setting using a simulated solar light source, researchers found that PY74 dissolved in tetrahydrofuran (THF) degraded into multiple products. [, ] Three major photodecomposition products were successfully isolated and identified: this compound, 2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamide, and N,N″-bis(2-methoxyphenyl)urea. [, ] This degradation suggests that the hydrazone and amide groups within PY74 are susceptible to photolysis. [, ]

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